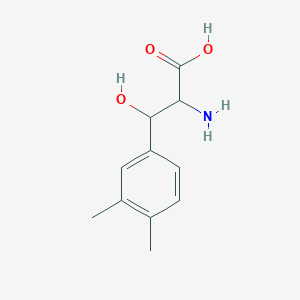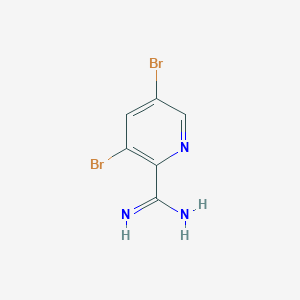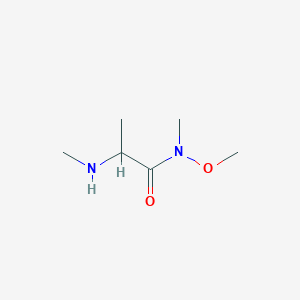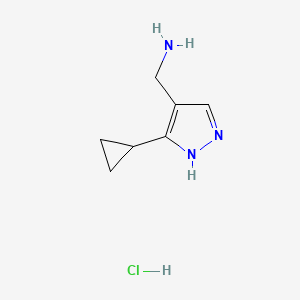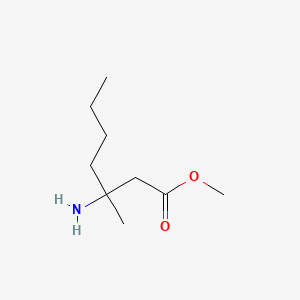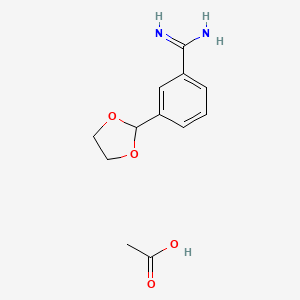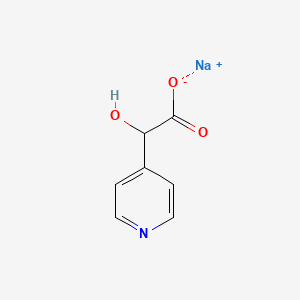
Sodium 2-hydroxy-2-(pyridin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxy-2-(pyridin-4-yl)acetate is an organic compound with the molecular formula C7H6NNaO3 This compound is characterized by the presence of a pyridine ring substituted at the 4-position with a hydroxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxy-2-(pyridin-4-yl)acetate typically involves the reaction of pyridine-4-carboxaldehyde with sodium hydroxide and a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Aqueous or organic solvents like ethanol
Catalysts: May include transition metal catalysts to enhance the reaction rate
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the synthetic route for higher yields and purity. This could include:
Continuous flow reactors: To maintain consistent reaction conditions
Purification techniques: Such as crystallization or chromatography to isolate the product
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxy-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Reduction reactions can yield alcohol derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Major Products:
Oxidation: Produces carboxylic acids
Reduction: Produces alcohols
Substitution: Produces various substituted pyridine derivatives
Scientific Research Applications
Sodium 2-hydroxy-2-(pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential therapeutic applications, particularly in drug development
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of Sodium 2-hydroxy-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting various biochemical pathways. Its effects are mediated through:
Molecular targets: Enzymes, receptors, and metal ions
Pathways involved: Oxidative stress pathways, enzyme inhibition, and signal transduction
Comparison with Similar Compounds
- Sodium 2-hydroxy-2-(pyridin-2-yl)acetate
- Sodium 2-hydroxy-2-(pyridin-3-yl)acetate
- Sodium 2-hydroxy-2-(quinolin-4-yl)acetate
Comparison: Sodium 2-hydroxy-2-(pyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C7H6NNaO3 |
|---|---|
Molecular Weight |
175.12 g/mol |
IUPAC Name |
sodium;2-hydroxy-2-pyridin-4-ylacetate |
InChI |
InChI=1S/C7H7NO3.Na/c9-6(7(10)11)5-1-3-8-4-2-5;/h1-4,6,9H,(H,10,11);/q;+1/p-1 |
InChI Key |
XPSRPNOQWMAZRA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC=C1C(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




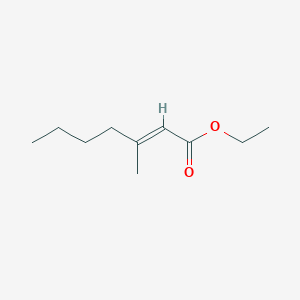
![(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoic acid](/img/structure/B13520316.png)
